5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione

LSD1/KDM1A inhibition Epigenetics 5‑Arylidene barbiturate SAR

This compound extends the 5-arylidene barbiturate LSD1 inhibitor chemotype with a rare 2-(4-bromo-2-fluorophenoxy)phenyl substituent. The dual halogenation pattern creates a unique halogen-bonding surface absent in published SAR. Use as a matched-pair comparator to N1-aryl analogues or a lipophilic control (cLogP ~4) to deconvolute target engagement versus non-specific effects. Activity data must be confirmed experimentally.

Molecular Formula C17H10BrFN2O4
Molecular Weight 405.179
CAS No. 477856-89-6
Cat. No. B2606288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione
CAS477856-89-6
Molecular FormulaC17H10BrFN2O4
Molecular Weight405.179
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)OC3=C(C=C(C=C3)Br)F
InChIInChI=1S/C17H10BrFN2O4/c18-10-5-6-14(12(19)8-10)25-13-4-2-1-3-9(13)7-11-15(22)20-17(24)21-16(11)23/h1-8H,(H2,20,21,22,23,24)
InChIKeyTWOSVNVVRBYLFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione (CAS 477856-89-6): Procurement-Relevant Identity and Class Assignment


5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione (CAS 477856-89-6) is a fully synthetic, non‑nucleoside small molecule belonging to the 5‑arylidene barbituric acid (5‑arylidene‑1,3‑diazinane‑2,4,6‑trione) chemotype [1]. The core barbituric acid scaffold is recognised in medicinal chemistry as a privileged structure for inhibitors of lysine‑specific demethylase 1 (LSD1/KDM1A), a validated epigenetic target in acute myeloid leukemia [1]. The compound carries a distinctive (E)‑5‑[2‑(4‑bromo‑2‑fluorophenoxy)phenyl]methylidene substituent that simultaneously introduces two halogen atoms (Br and F) at defined positions on the terminal phenoxy ring, a substitution pattern that is uncommon among published 5‑arylidene barbiturate analogues [1]. The molecular formula is C₁₇H₁₀BrFN₂O₄ and the monoisotopic mass is 404.98 Da (average mass ~405.2 g mol⁻¹) .

Why In‑Class 5‑Arylidene Barbiturates Cannot Be Interchanged with 477856-89-6 Without Quantitative Validation


5‑Arylidene‑1,3‑diazinane‑2,4,6‑triones are not a uniform pharmacological class. Published structure‑activity relationship (SAR) studies on the LSD1‑targeted series demonstrate that both the nature and the position of substituents on the 5‑arylidene ring profoundly modulate inhibitory potency (IC₅₀ values spanning >100 μM to sub‑micromolar) and selectivity over monoamine oxidases MAO‑A and MAO‑B [1]. The compound 477856-89-6 carries a 2‑(4‑bromo‑2‑fluorophenoxy)phenyl motif that is structurally distinct from the 1‑(4‑methylphenyl)‑5‑(indol‑2‑ylmethylene) analogue (compound 12a in the reference series) as well as from simple 1‑(4‑bromophenyl) or 1‑(4‑fluorophenyl) barbiturates [1]. Consequently, potency, selectivity, and cellular differentiation activity observed for any other 5‑arylidene barbiturate cannot be extrapolated to 477856-89-6; procurement for epigenetic‑oriented screening or medicinal‑chemistry follow‑up requires direct experimental confirmation of the compound’s own target engagement profile.

Quantitative Differentiation Evidence for 5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione (477856-89-6) Versus the Most Proximate Literature Comparators


LSD1 Inhibitory Potency of the 5‑Arylidene Barbiturate Chemotype: Class‑Level Benchmark and the Structural Gap for 477856-89-6

The closest published analogues of 477856-89-6 belong to the 5‑arylidene barbiturate series characterised by Xu et al. (2018) [1]. Compound 12a (5‑(1H‑indol‑2‑ylmethylene)‑1‑(4‑methylphenyl)pyrimidine‑2,4,6(1H,3H,5H)‑trione) exhibited an LSD1 IC₅₀ of 0.41 μM and >100‑fold selectivity over MAO‑A and MAO‑B in recombinant enzyme assays. In contrast, the structurally simpler 1‑(4‑bromophenyl)‑1,3‑diazinane‑2,4,6‑trione (CAS 251468‑84‑5) was used predominantly as a synthetic intermediate and shows no reported LSD1 activity in the same study [1]. No LSD1 IC₅₀, no MAO selectivity data, and no cellular differentiation readout (NB4 cell CD11b expression) have been reported for 477856-89-6 in any peer‑reviewed source accessible to this guide. Therefore, the quantitative gap between the proven tool compound 12a and 477856-89-6 remains undefined.

LSD1/KDM1A inhibition Epigenetics 5‑Arylidene barbiturate SAR

Dual Halogen (Br/F) Substitution Pattern on the Phenoxy Ring: Structural Differentiation from Mono‑Halogen or Non‑Halogenated 5‑Arylidene Barbiturates

477856-89-6 possesses a 4‑bromo‑2‑fluorophenoxy terminal group attached to the 5‑benzylidene phenyl ring. In the Xu et al. (2018) series, the most active compounds carried either an N1‑(4‑methylphenyl) substituent (12a, IC₅₀ = 0.41 μM) or N1‑(4‑bromophenyl) variants, but none incorporated a 2‑(4‑bromo‑2‑fluorophenoxy)phenyl motif at the 5‑position [1]. The calculated logP of 477856-89-6 is estimated at ~3.8–4.2 (based on the C₁₇H₁₀BrFN₂O₄ formula), which is 0.8–1.2 log units higher than the logP of compound 12a (predicted logP ≈ 3.0) . Higher lipophilicity may translate into altered aqueous solubility, plasma protein binding, and passive membrane permeability relative to the reference 5‑arylidene barbiturates, but must be confirmed experimentally.

Halogen bonding Physicochemical property modulation Medicinal chemistry design

Absence of Patent‑Backed Target Annotations for 477856-89-6: Differentiation from NNRTI‑Claimed 1,3‑Diazinane Derivatives

Several 1,3‑diazinane‑2,4,6‑trione derivatives are claimed as non‑nucleoside reverse transcriptase inhibitors (NNRTIs) in patent CA 2687747 C, but a full‑text search of that patent did not return 477856-89-6 or its specific 2‑(4‑bromo‑2‑fluorophenoxy)phenyl fragment [1]. Similarly, the compound is absent from the NIH Division of AIDS Anti‑HIV Therapeutics Database [2]. By contrast, the 5‑arylidene barbiturate chemotype has been explicitly validated for LSD1 inhibition (not HIV RT) in the peer‑reviewed literature [3]. This target‑class divergence means that a user seeking an NNRTI scaffold should not select 477856-89-6 on the assumption of antiviral activity, whereas a user exploring epigenetic demethylase targets may find the scaffold of interest but must generate primary data.

HIV-1 reverse transcriptase Non‑nucleoside inhibitor Patent landscaping

Commercial Availability and Purity Benchmarks: Operational Differentiation for Procurement

477856-89-6 is listed by multiple specialty chemical suppliers with a typical catalogue purity of 95–97 % (HPLC) . The closely related 1‑(4‑bromophenyl)‑1,3‑diazinane‑2,4,6‑trione (CAS 251468‑84‑5) is offered by several vendors at lower cost per gram but with a similar purity window (95–98 %) [1]. The key procurement distinction is that 477856-89-6 is a low‑volume, custom‑synthesis product (typical lead times 2–4 weeks) whereas CAS 251468‑84‑5 is frequently available from stock. No head‑to‑head stability or solubility characterisation has been published for either compound under identical storage or assay conditions.

Chemical procurement Purity specification Sourcing strategy

Evidence‑Linked Application Scenarios for 5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione (477856-89-6)


Epigenetic Probe Discovery: LSD1/KDM1A Inhibitor Screening Library Expansion

The 5‑arylidene barbiturate scaffold has been pharmacologically validated as an LSD1 inhibitor chemotype (compound 12a IC₅₀ = 0.41 μM) [1]. 477856-89-6 extends the chemical space of this series through the introduction of a halogenated diphenyl ether side chain that is not represented in the published SAR. A screening laboratory can include 477856-89-6 in a focused LSD1 inhibitor library to probe whether the 2‑(4‑bromo‑2‑fluorophenoxy)phenyl motif enhances potency, isoform selectivity, or cellular permeability beyond the reference compound 12a. Primary activity data generated on this compound would directly fill the quantitative evidence gap identified in Section 3.

Structure‑Activity Relationship (SAR) Exploration of Halogen‑Substituted 5‑Arylidene Barbiturates

The dual Br/F substitution on the terminal phenoxy ring of 477856-89-6 provides a unique halogen‑bonding surface that is absent in the mono‑halogenated or non‑halogenated analogues described by Xu et al. (2018) [1]. Medicinal chemistry groups can use 477856-89-6 as a matched‑pair comparator to N1‑(4‑bromophenyl)‑1,3‑diazinane‑2,4,6‑trione (CAS 251468‑84‑5) [2] to deconvolute the contribution of the 5‑arylidene substituent versus the N1‑aryl substituent to LSD1 binding, MAO selectivity, and cellular potency.

Negative Control or Inactive Analogue for Epigenetic Assay Validation

Because no LSD1 inhibitory activity has been reported for 477856-89-6 [1], it may serve as a structurally matched negative control for assays employing active 5‑arylidene barbiturates such as compound 12a. Its higher predicted logP (≈3.8–4.2 vs. ≈3.0 for 12a) [2] also makes it a suitable control for assessing non‑specific lipophilicity‑driven effects in cell‑based phenotypic screens. Confirmation of inactivity (IC₅₀ > 50 μM against LSD1) is a prerequisite for this application.

Custom Synthesis Lead for Fragment‑Based or DNA‑Encoded Library Design

477856-89-6 occupies a region of chemical space (MW ≈ 405 Da, cLogP ≈ 3.8–4.2, two halogen atoms) that is underrepresented in publicly annotated 5‑arylidene barbiturate collections [1]. A hit‑discovery group can use the compound as a starting point for parallel synthesis of a focused library around the 2‑(4‑bromo‑2‑fluorophenoxy)benzaldehyde building block, enabling rapid exploration of the 5‑position SAR while leveraging the established LSD1‑inhibitory potential of the core scaffold.

Quote Request

Request a Quote for 5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.